N-(Trifluoroacetyl)daunorubicin

説明

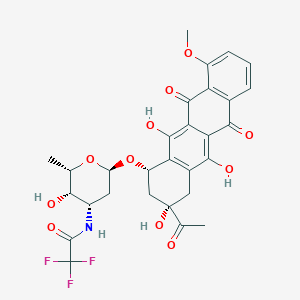

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASREXNXKOKBP-HWJSKKJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949278 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26388-52-3 | |

| Record name | Trifluoroacetyldaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Anthracycline Antibiotics in Cancer Chemotherapy

Anthracyclines are a class of powerful chemotherapy drugs derived from Streptomyces bacteria. medicalnewstoday.comwikipedia.org They are among the most effective anticancer treatments ever developed and are utilized against a broader range of cancers than any other class of chemotherapeutic agents. wikipedia.org Their clinical applications include the treatment of leukemias, lymphomas, and various solid tumors affecting the breast, stomach, uterus, ovaries, and lungs. wikipedia.orghealthline.com

The primary mechanism of action for anthracyclines involves their ability to intercalate with DNA, inserting themselves between the base pairs of the DNA helix. wikipedia.orgnih.gov This interaction inhibits the function of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the complex between topoisomerase II and DNA, anthracyclines prevent the resealing of DNA strands, leading to breaks in the DNA, which ultimately triggers cell death. nih.govdrugbank.com

Despite their effectiveness, the clinical use of anthracyclines is significantly hampered by two major challenges: the development of multidrug resistance (MDR) in cancer cells and dose-dependent cardiotoxicity. nih.govnih.gov Cardiotoxicity, or damage to the heart muscle, is a particularly serious concern that can lead to irreversible heart failure. nih.govnih.gov This has spurred extensive research into creating new versions of these drugs.

Rationale for Chemical Modification of Daunorubicin Derivatives

The drive to synthesize new daunorubicin (B1662515) derivatives stems from the desire to overcome the limitations of existing anthracyclines. Researchers aim to create analogues with an improved therapeutic index—meaning they are more effective against cancer cells while being less harmful to healthy tissues. nih.gov The primary goals of these chemical modifications are to circumvent drug resistance and reduce cardiotoxicity. osu.edubiospace.com

Multidrug resistance is a phenomenon where cancer cells become resistant to a variety of chemotherapy drugs. nih.gov One common mechanism involves the overexpression of P-glycoprotein, a cell membrane pump that actively removes chemotherapy agents from the cancer cell, reducing their intracellular concentration and effectiveness. nih.govnih.gov Structural modifications to the daunorubicin molecule, particularly at the amino group of the daunosamine (B1196630) sugar, can alter how the drug interacts with these efflux pumps, potentially restoring its anticancer activity. osu.eduresearchgate.net

Cardiotoxicity is another major hurdle. The exact mechanisms are complex but are thought to involve the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase IIβ in heart muscle cells. nih.govfrontiersin.orgahajournals.org By altering the structure of daunorubicin, scientists aim to create derivatives that are less likely to be metabolized into cardiotoxic byproducts or that have a reduced affinity for cardiac tissues. biospace.comglobenewswire.com The modification of the daunosamine amino group is a key strategy in this endeavor. nih.govresearchgate.net

Historical Context and Research Significance of N Trifluoroacetyl Daunorubicin

Core Synthetic Pathways of this compound

The foundational synthesis of this compound involves a series of well-defined chemical transformations, including protection of the amino group, potential stereospecific reductions, and subsequent deprotection to yield the final product or to allow for further functionalization.

Acylation Reactions for N-Trifluoroacetyl Group Introduction

The introduction of the trifluoroacetyl group at the 3'-amino position of the daunosamine moiety is a key step in many synthetic routes. This is typically achieved through an acylation reaction. The parent compound, daunorubicin, is treated with an acylating agent such as trifluoroacetic anhydride. This reaction effectively protects the primary amine, preventing it from participating in subsequent reactions and allowing for regioselective modifications elsewhere on the anthracycline scaffold. The use of the trifluoroacetyl group is advantageous due to its stability under various reaction conditions and the relative ease with which it can be removed when desired.

N-Deprotection and Hydrolysis Procedures

The removal of the N-trifluoroacetyl protecting group is essential to restore the primary amino function, which is often crucial for the molecule's biological activity or for further N-functionalization. This deprotection is typically accomplished through hydrolysis under basic conditions. A common method involves treating the N-trifluoroacetylated compound with a base like sodium hydroxide (B78521) (NaOH) in an aqueous solvent mixture, such as aqueous tetrahydrofuran (B95107). nih.gov This process, also known as solvolysis, proceeds under relatively mild conditions, which helps to preserve the integrity of the rest of the molecule. researchgate.net The successful deblocking of the amino group yields the desired daunorubicin analogue.

Synthesis of Novel this compound Analogues

With the amino group protected, this compound serves as a versatile starting material for creating a diverse range of analogues through modifications at both the amino sugar and the aglycon moieties.

N-Functionalization at the Amino Sugar Moiety

While the trifluoroacetyl group's primary role is protection, its removal opens the door to extensive N-functionalization of the daunosamine sugar. This transformation of the anthracycline amino group is a critical strategy for altering cytotoxic activity. nih.gov Entire libraries of derivatives can be prepared by introducing various substituents at the nitrogen atom. nih.gov A reliable method for this is reductive amination, where daunorubicin (after deprotection) is reacted with a range of aromatic or aliphatic aldehydes. nih.gov This approach has been used to introduce fragments like polymethoxybenzyl groups to the amino function. nih.gov Another strategy involves substituting the amino group with other functionalities, such as an azide (B81097) group, to create derivatives like 3ʹ-azido-3ʹ-deaminodaunorubicin.

Modifications at the Aglycon Moiety (e.g., 9-acyl substituents, 14-O-hemiester derivatives)

The aglycon portion of this compound offers several sites for chemical modification, leading to the generation of novel analogues.

9-Acyl Substituents: The C-9 position can be functionalized by generating the lithium enolate of this compound. nih.gov This intermediate can then react with various alkylating agents. For instance, reaction with methyl iodide yields the 9-propionyl derivative, while subsequent reaction under identical conditions can produce the 9-isobutyryl derivative. nih.gov

Table 1: Synthesis of 9-Acyl Analogues from this compound

| Starting Material | Reagents | Product |

| This compound | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide (CH₃I) | N-(Trifluoroacetyl)-9-propionyl-daunorubicin |

| N-(Trifluoroacetyl)-9-propionyl-daunorubicin | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide (CH₃I) | N-(Trifluoroacetyl)-9-isobutyryl-daunorubicin |

14-O-Hemiester Derivatives: The C-14 position is another key site for derivatization. N-trifluoroacetylated 14-O-hemiester derivatives can be synthesized from 14-bromo precursors. For example, 14-bromo-daunorubicin can be reacted with monosodium adipate (B1204190) or pimelate (B1236862), followed by N-trifluoroacetylation, to yield the corresponding 14-O-hemiadipate and 14-O-hemipimelate derivatives. google.com Similarly, N-(trifluoroacetyl)adriamycin 14-O-hemiester derivatives are a known class of analogues.

Table 2: Synthesis of 14-O-Hemiester Derivatives

| Precursor | Reagents | Product |

| 14-Bromodaunorubicin | 1. Monosodium adipate 2. Trifluoroacetic anhydride | This compound-14-O-hemiadipate |

| 14-Bromodaunorubicin | 1. Monosodium pimelate 2. Trifluoroacetic anhydride | This compound-14-O-hemipimelate |

Incorporation of Reporter or Targeting Moieties (e.g., spin-labeled, radioiodinated precursors)

The strategic modification of this compound allows for the introduction of reporter groups, such as spin labels, which are crucial for detailed biophysical studies. These moieties provide a means to probe the interactions of the drug with its biological targets.

A key strategy involves using this compound as a starting material for creating novel spin-labeled analogues. For instance, three such derivatives have been synthesized under mild conditions. The synthesis of one derivative involves refluxing a solution of 14-iodo-N-(trifluoroacetyl)daunorubicin with the pulverized sodium salt of a nitroxyl (B88944) radical and tetrabutylammonium (B224687) bromide (TBAB) in dry acetone (B3395972). The reaction mixture is agitated for an hour, and after cooling and filtration, the product is isolated.

Purification of these derivatives is typically achieved through silica (B1680970) gel column chromatography. The final products are often crystallized from a solvent mixture like chloroform-hexane. The successful incorporation of the spin label is confirmed by Electron Spin Resonance (ESR) spectroscopy, which shows a characteristic three-line spectrum for the nitroxyl radical.

Table 1: Synthesis of Spin-Labeled this compound Derivatives

| Starting Material | Reagents | Reaction Conditions | Purification Method |

| 14-iodo-N-(trifluoroacetyl)daunorubicin | Pulverized sodium salt of nitroxyl radical, TBAB | Reflux in dry acetone for 1 hour | Silica gel column chromatography |

This approach highlights the utility of the N-trifluoroacetyl protecting group in facilitating targeted modifications at other positions of the daunorubicin molecule, enabling the synthesis of specialized probes for research.

Advanced Synthetic Approaches and Chemoenzymatic Methods

Advanced synthetic strategies for modifying this compound often target the C-9 acyl group or employ highly selective enzymatic methods to introduce new functionalities. These methods aim to create derivatives with potentially improved pharmacological profiles.

One advanced approach involves the C-alkylation at the C-9 position. This is achieved by forming the lithium enolate of this compound and reacting it with an alkylating agent. For example, reaction with methyl iodide in tetrahydrofuran yields the 9-propionyl derivative in high yield. This procedure can be extended to other alkylating agents, such as ethyl iodide or benzyl (B1604629) bromide, although this may require hexamethylphosphoramide (B148902) as a cosolvent and can result in mixtures of products.

Table 2: Examples of Advanced Synthetic Modifications

| Method | Target Site | Reagents/Enzyme | Product | Reference |

| C-Alkylation | C-9 Acyl Group | Lithium enolate, Methyl Iodide | 9-Propionyl derivative | |

| Chemoenzymatic Esterification | C-14 Hydroxyl | Lipase, Valeric Acid | N-trifluoroacetyl doxorubicin-14-valerate |

These advanced methods demonstrate the chemical tractability of this compound and its analogues, allowing for precise structural modifications that are crucial for developing next-generation anthracyclines.

Structural Characterization Methods for this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is essential to confirm their chemical identity and purity. A combination of spectroscopic techniques is employed for this purpose.

The composition of derivatives is typically first determined by mass spectrometry and elemental analysis. The detailed structure is then confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the precise connectivity of atoms within the molecule. The spectra of derivatives are generally similar to that of the parent compound, with additional signals corresponding to the newly introduced fragments, such as aromatic groups.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, confirming the success of a derivatization reaction.

Electron Spin Resonance (ESR) Spectroscopy: For derivatives that have been intentionally modified with a paramagnetic center, such as a nitroxyl radical (spin-label), ESR spectroscopy is the definitive characterization method. It confirms the presence and integrity of the unpaired electron system.

Molecular modeling and docking studies can also be employed to analyze the structure and potential interactions of the derivatives with their biological targets, such as DNA.

Table 3: Methods for Structural Characterization

| Method | Purpose | Information Obtained |

| Mass Spectrometry | Determine molecular weight and composition | Confirms the overall mass and elemental formula of the new derivative. |

| NMR Spectroscopy | Elucidate detailed molecular structure | Shows the connectivity of atoms and confirms the presence of new chemical groups. |

| IR Spectroscopy | Identify functional groups | Confirms the addition or modification of functional groups. |

| ESR Spectroscopy | Characterize spin-labeled derivatives | Confirms the presence and environment of the incorporated nitroxyl radical. |

DNA Intercalation and Nucleic Acid Interaction Modulation

A defining feature of traditional anthracyclines like daunorubicin and doxorubicin is their ability to insert their planar anthraquinone (B42736) ring between the base pairs of the DNA double helix. This process, known as DNA intercalation, physically distorts the DNA structure, thereby inhibiting DNA and RNA synthesis. nih.gov However, chemical modification of the daunosamine sugar's amino group, as in this compound, fundamentally alters this interaction.

The conversion of the amino group into a trifluoroacetyl amide significantly reduces the compound's ability to bind to and intercalate with DNA. ineosopen.org Studies on the closely related analog, N-trifluoroacetyladriamycin-14-valerate, confirm that it lacks the strong DNA-intercalating capacity of its parent compound. mdpi.com While some weaker interactions with nucleic acids may still occur, the primary mechanism of cytotoxicity for these N-trifluoroacetylated derivatives is not dependent on DNA intercalation. mdpi.com This change in mechanism is a pivotal distinction from first-generation anthracyclines.

Topoisomerase II Inhibition and Subsequent DNA Damage Induction

Despite a reduced affinity for DNA intercalation, this compound retains the ability to induce significant DNA damage, primarily through its interaction with topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription by creating and resealing transient double-strand breaks. Anthracyclines are well-established inhibitors of topoisomerase II. nih.govineosopen.org

The mechanism involves the formation of a "cleavable complex," where the drug stabilizes the bond between topoisomerase II and the cleaved DNA strands. This prevents the enzyme from resealing the DNA break, leading to an accumulation of permanent double-strand breaks. nih.gov These breaks trigger cellular DNA damage response pathways, ultimately leading to cell death. nih.gov The metabolites of N-trifluoroacetylated anthracyclines are considered key mediators of this interference with topoisomerase II's normal breaking-resealing action. mdpi.com This activity is recognized as a principal mechanism of cytotoxicity for the compound class. nih.gov

Modulation of Macromolecular Biosynthesis

This compound and its analogs effectively inhibit the synthesis of essential cellular macromolecules. After readily penetrating the cell due to increased lipophilicity, the compound and its metabolites disrupt the production of nucleic acids. mdpi.com This is achieved by inhibiting the incorporation of essential nucleoside precursors into both DNA and RNA. mdpi.com

Research on N-trifluoroacetyladriamycin-14-valerate demonstrated that it inhibits the synthesis of nuclear RNA, including ribosomal RNA (rRNA) and heterogeneous nuclear RNA (hnRNA), while having minimal effect on smaller RNA species. This broad inhibition of transcription further contributes to the compound's cytotoxic effects by halting the production of proteins necessary for cell survival and proliferation.

Role of Redox Cycling and Reactive Oxygen Species Generation in Cytotoxicity

A significant contributor to the biological activity of all anthracyclines is the ability of their quinone moiety to undergo redox cycling. ineosopen.orgineosopen.org This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) radicals (•O₂⁻). nih.gov These superoxide radicals can be further converted into other highly reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.gov

This surge in ROS creates a state of severe oxidative stress within the cell. The highly reactive radicals can indiscriminately damage cellular components, including the lipid bilayers of membranes, proteins, and DNA. ineosopen.orgineosopen.org The resulting oxidative damage contributes directly to the drug's cytotoxicity and can trigger apoptotic cell death. ineosopen.org While this is a general mechanism for anthracyclines, the N-trifluoroacetylated derivatives exhibit lower systemic toxicity, particularly cardiotoxicity, which is strongly linked to ROS-mediated damage. ineosopen.orgmdpi.com This suggests that while ROS generation is still a component of its action, the modification may alter its intensity or localization compared to parent compounds.

Induction of Cell Cycle Arrest and Apoptosis Pathways

The cellular damage induced by this compound, particularly the DNA double-strand breaks caused by topoisomerase II inhibition, activates cellular checkpoint pathways. These pathways halt the progression of the cell cycle to allow for DNA repair. If the damage is too extensive to be repaired, these same pathways signal for the initiation of apoptosis, or programmed cell death.

Studies have shown that N-trifluoroacetyladriamycin-14-valerate causes a robust arrest of the cell cycle in the G2 phase. mdpi.com The G2/M checkpoint serves to prevent cells with damaged DNA from entering mitosis. nih.gov This arrest is a direct consequence of the DNA damage response. The sustained presence of DNA damage and the cytotoxic effects of oxidative stress ultimately converge on apoptotic pathways, leading to the organized dismantling and elimination of the cancer cell. ineosopen.org

Disruption of Specific Intracellular Molecular Targets

The primary and most well-defined intracellular molecular target for the cytotoxic action of this compound is the enzyme topoisomerase II. ineosopen.orgmdpi.com Its inhibition is a central event leading to DNA damage and cell death.

Beyond this, the structural modifications in this compound lead to interactions with other cellular components that differ from its parent compound. Its increased lipophilicity facilitates rapid entry into cells through the cell membrane. mdpi.com Furthermore, there is evidence that anthracyclines can interact with lipid bilayers, particularly those containing cardiolipin, a phospholipid found in the inner mitochondrial membrane. researchgate.net This interaction can affect mitochondrial function. The trifluoroacetyl substitution alters these membrane interactions compared to the parent drug, which may contribute to its different biological and toxicity profile. researchgate.net

Prodrug Design and Targeted Delivery Strategies for N Trifluoroacetyl Daunorubicin Derivatives

Conceptual Framework of N-(Trifluoroacetyl)daunorubicin as a Prodrug Precursor

This compound is a chemically modified version of the anthracycline antibiotic daunorubicin (B1662515). The introduction of a trifluoroacetyl group at the amino sugar moiety of daunorubicin creates a protected form of the drug. This modification is a crucial first step in a prodrug strategy. Prodrugs are inactive drug derivatives that are designed to be converted into their active form within the body, ideally at the target site. nih.gov This approach aims to overcome limitations of the parent drug, such as poor stability, low solubility, or lack of site-specificity. nih.gov

The trifluoroacetyl group in this compound serves as a protective handle, allowing for further chemical modifications at other positions of the daunorubicin molecule without affecting the amino group. nih.gov This is particularly important for creating derivatives with tailored properties. For instance, this protected intermediate can be used to synthesize analogues with different substituents at the 9-acyl position. nih.gov The N-trifluoroacetyl group can later be removed under specific conditions to yield the active drug or a derivative thereof. nih.gov This strategic protection and deprotection are fundamental to its role as a prodrug precursor.

Enzyme-Activated Prodrug Systems (e.g., β-glucuronidase-mediated activation)

A key strategy in prodrug design is to exploit the unique biochemical environment of tumors, such as the overexpression of certain enzymes. β-glucuronidase is a lysosomal enzyme that is found at elevated levels in some tumor microenvironments, particularly in necrotic areas. mdpi.com This enzyme can be harnessed to activate prodrugs specifically at the tumor site.

The concept involves attaching a glucuronide moiety to the drug via a linker. In the context of daunorubicin derivatives, a doxorubicin-glucuronide prodrug has been developed that can be activated by β-glucuronidase. mdpi.comresearchgate.net The enzyme cleaves the glucuronide group, initiating a cascade that releases the active cytotoxic drug. researchgate.net While direct studies on β-glucuronidase activation of this compound derivatives are not extensively detailed in the provided results, the principle is highly applicable. A derivative of this compound could be synthesized with a glucuronide-containing linker, creating a prodrug that remains inactive until it encounters β-glucuronidase in the tumor microenvironment. This targeted activation would minimize damage to healthy tissues where β-glucuronidase levels are significantly lower. Studies have shown that human cytosolic β-glycosidase can convert glycoside prodrugs of daunorubicin into the active form, although the efficiency may vary. nih.gov

Linker Chemistry and Controlled Release Mechanisms

The linker connecting the prodrug to a targeting moiety or a solubilizing group is a critical component that dictates the stability and release of the active drug. unimi.it The ideal linker should be stable in systemic circulation but cleavable under specific conditions at the target site. unimi.it

Various linker strategies are being explored for drug conjugates, including those sensitive to the tumor microenvironment's unique characteristics, such as lower pH or the presence of specific enzymes. unimi.it For instance, acid-sensitive linkers, like those based on a trityl group, can be designed to release the drug in the acidic environment of tumors. nih.gov The release rate can be fine-tuned by modifying the substituents on the linker. nih.gov

In the context of enzyme-activated systems, self-immolative linkers are often employed. researchgate.net Following enzymatic cleavage of a promoiety (like glucuronide), these linkers undergo a spontaneous chemical reaction, such as 1,6-elimination, to release the active drug. researchgate.net This ensures a clean and efficient release mechanism. The choice of linker chemistry is crucial for controlling the pharmacokinetics and biodistribution of the this compound derivative, ultimately impacting its therapeutic efficacy.

Design of Targeted Delivery Platforms (e.g., liposomal encapsulation)

To further enhance the tumor-specific delivery of daunorubicin derivatives, various delivery platforms are being investigated. Liposomal encapsulation is a particularly promising approach. nih.govdovepress.com Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs, protecting them from degradation in the bloodstream and altering their pharmacokinetic profile. dovepress.com

A notable example is a liposomal formulation containing a fixed 5:1 molar ratio of cytarabine (B982) and daunorubicin (Vyxeos), which has shown synergistic antitumor activity in acute myeloid leukemia (AML). nih.govcancer.gov This formulation is designed to be taken up more effectively by leukemia cells compared to normal bone marrow cells. nih.gov Following internalization, the liposomes degrade, releasing the drugs inside the cancer cells. nih.gov

The design of these liposomes can be tailored to optimize drug retention and release. For instance, the composition of the lipid bilayer, including the types of phospholipids (B1166683) and the inclusion of cholesterol, can be modified to ensure the synergistic drug ratio is maintained for an extended period in vivo. dovepress.com While Vyxeos uses daunorubicin itself, the same principle can be applied to this compound derivatives. Encapsulating a prodrug of this compound within a liposome (B1194612) could provide a dual-targeting strategy: the liposome directs the prodrug to the tumor tissue, and the prodrug's design ensures activation only within the cancer cells.

Investigation of Drug Resistance Mechanisms and Reversal Strategies

Molecular Basis of Multidrug Resistance in Anthracycline Chemotherapy

Multidrug resistance (MDR) in cancer is characterized by the ability of cancer cells to develop cross-resistance to a variety of structurally and functionally unrelated chemotherapeutic drugs. In the context of anthracycline chemotherapy, the principal mechanism involves the overexpression of specific ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins function as energy-dependent efflux pumps, actively extruding cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and diminishing their therapeutic effect. nih.gov

Two of the most well-characterized ABC transporters implicated in anthracycline resistance are:

P-glycoprotein (P-gp/MDR1/ABCB1): This 170 kDa transmembrane protein was one of the first MDR proteins to be identified. nih.gov Overexpression of P-gp has been detected in various chemoresistant cancer types and is a major cause of MDR. nih.gov It utilizes the energy from ATP hydrolysis to pump a wide range of hydrophobic drugs, including anthracyclines like daunorubicin (B1662515), out of the cell. nih.govnih.gov

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another key member of the ABC transporter superfamily that confers resistance to a broad spectrum of anticancer drugs. nih.gov Unlike P-gp, MRP1 often transports drugs that are conjugated to anionic molecules, such as glutathione (B108866) (GSH). nih.gov For instance, MRP1 can mediate the co-transport of the cationic drug daunorubicin with GSH. mdpi.com

Beyond efflux pumps, other mechanisms contribute to anthracycline resistance, including altered drug metabolism, mutations in drug targets like topoisomerase II, enhanced DNA repair mechanisms, and evasion of apoptosis.

Role of N-(Trifluoroacetyl)daunorubicin in Circumventing Efflux Transporters (e.g., MRP1)

Modification of the daunosamine (B1196630) sugar moiety of anthracyclines represents a key strategy for overcoming MDR. The introduction of an N-acyl group, such as a trifluoroacetyl group, can significantly alter the molecule's interaction with efflux transporters. While direct studies on this compound's interaction with MRP1 are not extensively detailed in the reviewed literature, the behavior of closely related analogues provides strong evidence for its potential to circumvent resistance.

The unique properties of these N-acylated analogues suggest they are poor substrates for efflux pumps. A related compound, N-trifluoroacetyladriamycin-14-valerate (AD 32, also known as Valrubicin), demonstrates that substitution on the glycosidic amino group can enhance therapeutic effectiveness. nih.govdrugbank.com This alteration results in a more lipophilic compound, which may influence its cellular uptake and retention in a way that bypasses typical efflux routes. nih.gov

Studies on the analogue N-acetyldaunorubicin further illuminate this mechanism. In daunorubicin-resistant Ehrlich ascites tumor cells, which exhibit high levels of active drug extrusion, N-acetyldaunorubicin was found to markedly inhibit the active efflux of daunorubicin. nih.gov This inhibition led to a significant increase in the intracellular concentration of the parent drug in resistant cells, effectively reversing the resistance phenotype. nih.gov This suggests that N-acylation can interfere with the transporter's ability to recognize and/or transport the anthracycline core structure. Both P-gp and MRP1 are capable of transporting the parent compound, daunorubicin. nih.gov By modifying the crucial amino group, this compound is designed to evade this transport system, thereby maintaining cytotoxic concentrations within resistant cancer cells.

Modulation of Resistance Pathways by this compound Analogues

Analogues of this compound, primarily those with modifications at the N-acyl position, modulate resistance pathways by altering the fundamental drug-cell interaction. These compounds can overcome resistance not by acting as superior cytotoxic agents themselves, but by disrupting the very mechanism of resistance.

Research with N-acetyldaunorubicin demonstrates a clear modulation of the efflux pathway. This analogue acts as an inhibitor of the daunorubicin transport mechanism. nih.gov In resistant cells, the addition of N-acetyldaunorubicin led to a 142% increase in the steady-state uptake of radioactively labeled daunorubicin, compared to only an 18% increase in non-resistant wild-type cells. nih.gov This indicates that the analogue specifically targets the overactive efflux pumps responsible for the resistant phenotype. The affinity of N-acetyldaunorubicin for the cellular components that bind daunorubicin was found to be seven times lower than that of the parent drug, suggesting it does not simply compete for intracellular binding sites but actively interferes with the pump itself. nih.gov

Similarly, the analogue N-trifluoroacetyladriamycin-14-valerate (AD 32) shows a different pattern of activity that suggests circumvention of resistance pathways. Unlike its parent compound, doxorubicin (B1662922) (adriamycin), AD 32's activity is unaffected by lower temperatures and it is more effective against cells in the plateau phase of growth. nih.gov These characteristics, coupled with its increased lipophilicity, point to an altered mechanism of cellular entry and retention that is less dependent on the pathways exploited by common resistance mechanisms. nih.gov

These findings collectively show that N-acylated anthracycline analogues can modulate resistance pathways primarily by inhibiting efflux pump activity, thereby restoring the sensitivity of resistant cells to conventional anthracyclines.

Preclinical Approaches for Combination Therapies to Overcome Resistance

Given that N-acylated anthracycline analogues can inhibit efflux pumps, a logical preclinical strategy is to use them in combination with conventional anthracyclines to resensitize resistant tumors. This approach leverages the analogue as a modulator of resistance rather than as a standalone cytotoxic agent.

A key preclinical study demonstrated the efficacy of this strategy in vivo. Daunorubicin-resistant Ehrlich ascites tumors were treated with daunorubicin alone or in combination with N-acetyldaunorubicin. While the addition of the N-acetyl analogue did not increase the toxicity of daunorubicin, it significantly enhanced its antitumor activity specifically in the resistant tumor line. nih.gov No such enhancement was seen in the non-resistant wild-type tumor, confirming that the analogue's effect was to circumvent acquired resistance. nih.gov

Another preclinical approach involves combining these analogues with other known resistance modulators. For instance, the activity of N-trifluoroacetyladriamycin-14-valerate (AD 32) against a resistant human bladder tumor cell line was enhanced by the addition of Verapamil, a well-known inhibitor of P-glycoprotein. nih.gov This suggests a potential synergy between different classes of resistance-modulating agents when combined with a modified anthracycline. Such combination therapies, which can involve pairing two or more therapeutic agents, are a cornerstone of modern cancer therapy, as they can enhance efficacy, target multiple key pathways, and reduce the likelihood of developing further resistance. oncotarget.com

The data from these preclinical models support the development of combination therapies where compounds like this compound or its analogues are used as adjuvants to overcome MDR and improve patient outcomes.

Interactive Data Table: Effect of N-acetyldaunorubicin on Daunorubicin Uptake

The following table summarizes the effect of N-acetyldaunorubicin on the intracellular accumulation of [³H]Daunorubicin ([³H]DNR) in wild-type (sensitive) and resistant Ehrlich ascites tumor cells, based on data from a study by Skovsgaard et al., 1985. nih.gov

| Cell Type | Treatment | Result |

| Wild-Type Cells | Addition of N-acetyl-DNR | 18% increase in steady-state uptake of [³H]DNR |

| Resistant Cells | Addition of N-acetyl-DNR | 142% increase in steady-state uptake of [³H]DNR |

Preclinical Efficacy Studies of N Trifluoroacetyl Daunorubicin

In Vitro Cytotoxicity and Growth Inhibition Assays

In vitro studies are fundamental in determining the direct cytotoxic effects of a compound on cancer cells. These assays provide initial insights into a drug's potential therapeutic activity and its mechanism of action at the cellular level.

Assessment in Established Cancer Cell Lines (e.g., murine P388 leukemia, CCRF-CEM cells)

The cytotoxic and growth-inhibitory properties of N-(trifluoroacetyl)daunorubicin and its related analogs have been evaluated in various cancer cell lines. In studies involving CCRF-CEM human lymphoblastic cells, N-trifluoroacetyladriamycin-14-valerate (AD 32) and N-trifluoroacetyladriamycin (AD 41), which shares the N-trifluoroacetyl group with this compound, were shown to inhibit cell growth after a 2-hour exposure. nih.gov All tested agents, including Adriamycin and daunorubicin (B1662515), were found to cause damage to DNA. nih.gov

Further investigations have explored the effects of daunorubicin on acute lymphoblastic leukemia (ALL) cell lines, including CCRF-CEM. nih.gov These studies have demonstrated that daunorubicin induces varying levels of toxicity and can cause cell cycle arrest at different checkpoints. nih.gov Specifically, in doxorubicin-resistant P388 mouse leukemia cells, the cytotoxic effects of certain anthracyclines were observed to be enhanced by the calmodulin inhibitor trifluoperazine (B1681574). nih.gov However, for N-trifluoroacetyladriamycin, its cytotoxic effect in these resistant cells was similar in the presence or absence of trifluoperazine. nih.gov In doxorubicin-sensitive P388 cells, some enhancement of cytotoxicity by trifluoperazine was seen with daunorubicin and doxorubicin (B1662922), but not with N-trifluoroacetyladriamycin or its valerate (B167501) ester. nih.gov

Interactive Data Table: In Vitro Activity of Anthracycline Analogs in CCRF-CEM Cells

| Compound | Effect on Cell Growth | Effect on DNA |

| N-trifluoroacetyladriamycin-14-valerate (AD 32) | Inhibitory | Damage |

| N-trifluoroacetyladriamycin (AD 41) | Inhibitory | Damage |

| Adriamycin | Inhibitory | Damage |

| Daunorubicin | Inhibitory | Damage |

Comparative Studies with Parent Anthracyclines and Other Derivatives

Comparative analyses are crucial for understanding the relative potency and potential advantages of a new drug derivative. In studies with CCRF-CEM cells, N-trifluoroacetyladriamycin-14-valerate (AD 32) and N-trifluoroacetyladriamycin (AD 41) were found to be considerably less potent at inhibiting cell growth than their parent compounds, Adriamycin and daunorubicin. nih.gov Despite this, they still demonstrated the ability to induce DNA damage, a key mechanism of action for anthracyclines. nih.gov

In doxorubicin-resistant P388 mouse leukemia cells, the effects of N-trifluoroacetyladriamycin were compared with other anthracyclines. nih.gov While the calmodulin inhibitor trifluoperazine significantly enhanced the cytotoxicity of daunorubicin in these resistant cells, it had little to no effect on the cytotoxicity of N-trifluoroacetyladriamycin. nih.gov This suggests a different interaction with cellular resistance mechanisms for the N-trifluoroacetylated derivative compared to the parent compound. nih.gov

In Vivo Antitumor Activity in Animal Models

Following promising in vitro results, the evaluation of a drug's efficacy in living organisms is the next essential step. Animal models, particularly those for leukemia, have been pivotal in assessing the in vivo antitumor activity of this compound and its analogs.

Evaluation in Murine Leukemia Models (e.g., P388 leukemia system)

The P388 murine leukemia model has been a standard for testing the in vivo efficacy of anticancer agents. Studies have shown that modifications to the daunorubicin structure can significantly impact its antitumor activity in this model. For instance, N-trifluoroacetyladriamycin-14-valerate (AD 32), an analog of adriamycin with a similar N-trifluoroacetyl modification, demonstrated significantly greater antitumor activity against P388 leukemia compared to adriamycin or daunorubicin. nih.gov At optimal doses, AD 32 resulted in a +429% increase in the median life-span of the mice, with some long-term survivors, a significant improvement over the +132% increase seen with adriamycin. nih.gov Another daunorubicin derivative, idarubicin, also showed high antitumor activity against P388 leukemia. nih.gov

Interactive Data Table: Antitumor Activity in P388 Leukemia Model

| Compound | Increase in Median Lifespan (%) |

| N-trifluoroacetyladriamycin-14-valerate (AD 32) | +429 |

| Adriamycin | +132 |

Preclinical Dose-Response Relationships and Efficacy Assessment

Understanding the relationship between the dose of a drug and its therapeutic effect is fundamental in preclinical development. For daunorubicin and its derivatives, in vitro studies have established a dose-response curve, showing that increasing intracellular concentrations of the drug lead to greater inhibition of DNA synthesis. nih.gov In vivo, the antitumor activity of anthracycline derivatives is also dose-dependent. A meta-analysis of clinical trials with daunorubicin in acute myeloid leukemia suggests that higher doses can lead to improved outcomes. nih.gov While specific dose-response data for this compound in preclinical models is not detailed in the provided search results, the general principle of a dose-dependent effect for anthracyclines is well-established. nih.govnih.gov The observation of biphasic or bell-shaped dose-response curves is a known phenomenon in preclinical studies of some therapeutic agents, which highlights the complexity of these relationships. nih.gov

Methodological Considerations for Preclinical Study Design

The design of preclinical studies is critical for obtaining reliable and translatable results. Key considerations include the choice of animal model, the route and schedule of drug administration, and the endpoints used to measure efficacy. For anthracyclines like daunorubicin, preclinical studies often involve intravenous administration to mimic clinical use. nih.gov The design of these studies typically includes control groups and the use of established cancer models, such as the P388 leukemia system, to allow for comparison with existing data. nih.govnih.gov Pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion of a drug, are also a crucial component of preclinical evaluation and are often conducted in animal models before moving to human trials. clinicaltrials.gov The protocols for these studies are carefully designed to gather data on the drug's behavior in the body over time. clinicaltrials.gov Furthermore, the design of combination therapy studies, where a new drug is tested alongside existing treatments, requires careful consideration of potential drug interactions and scheduling. clinicaltrials.gov

Structure Activity Relationship Sar and Rational Design of N Trifluoroacetyl Daunorubicin Derivatives

Impact of N-Acylation on Anthracycline Biological Activity

The introduction of an acyl group at the 3'-amino position of the daunosamine (B1196630) sugar, a process known as N-acylation, profoundly alters the biological profile of anthracyclines. This modification, particularly with a trifluoroacetyl group to form N-(Trifluoroacetyl)daunorubicin, has been a key strategy in the development of analogs with improved pharmacological properties.

The N-trifluoroacetyl group enhances the lipophilicity of the molecule, which can influence its cellular uptake, distribution, and interaction with biological targets. Research has shown that N-acylation can lead to derivatives with significant, and in some cases, enhanced, antitumor activity compared to the parent compounds. A notable example is N-trifluoroacetyladriamycin-14-valerate (AD 32), an analog of adriamycin, which demonstrated significantly greater antitumor activity and lower toxicity in murine leukemia models. nih.govnih.gov This suggests that the therapeutic effectiveness of anthracyclines can be retained or even improved by substitution on the glycosidic amino group. nih.gov

The nature of the N-acyl substituent is a critical determinant of biological activity. Studies on various N-acylated daunorubicin (B1662515) derivatives have revealed that the length and nature of the acyl chain can impact their interaction with efflux pumps like P-glycoprotein, a key player in multidrug resistance. While some N-acylated derivatives remain substrates for these pumps, others with longer fatty acid chains may circumvent this resistance mechanism.

The table below summarizes the impact of N-acylation on the biological activity of selected anthracycline derivatives based on available research.

| Derivative | Modification | Key Biological Activity Finding |

| This compound | N-trifluoroacetylation | Serves as a key intermediate for synthesizing other derivatives; modification aims to alter pharmacokinetic properties. |

| N-trifluoroacetyladriamycin-14-valerate (AD 32) | N-trifluoroacetylation and C-14 valerate (B167501) esterification | Showed significantly greater antitumor activity and less toxicity than adriamycin in preclinical models. nih.govnih.gov |

| N-acylated daunorubicins | N-acylation with varying chain lengths | Longer fatty acid chain derivatives may overcome P-glycoprotein-mediated multidrug resistance. |

Influence of Substituents on Aglycon and Glycosidic Moieties on Activity

Beyond N-acylation, modifications to other parts of the this compound molecule, namely the tetracyclic aglycone and the daunosamine sugar (glycosidic moiety), are crucial in defining its pharmacological profile.

Aglycone Modifications: The aglycone is the planar tetracyclic core of the anthracycline that intercalates into DNA. Alterations to this structure can significantly impact DNA binding affinity and topoisomerase II inhibition. For instance, modifications at the C-4 methoxy (B1213986) group have been shown to influence the electronic character of the aglycone, which may be associated with improved cardiotoxicity profiles. nih.gov Furthermore, changes in the substitution pattern of the aglycone can alter the geometry of the drug-DNA complex, potentially affecting the drug's efficacy and interaction with DNA repair enzymes. nih.gov Research on daunorubicin analogs has indicated that even subtle changes to the aglycone can lead to substantial differences in cytotoxic potency.

The following table highlights the influence of key substituents on the activity of anthracycline derivatives, providing insights applicable to the design of novel this compound analogs.

| Molecular Moiety | Position of Modification | Type of Modification | Impact on Biological Activity |

| Aglycone | C-4 | Demethoxylation | Can alter electronic character and potentially reduce cardiotoxicity. nih.gov |

| Aglycone | C-9 | Acyl group modification | Can influence antitumor activity, with C-alkylated analogues showing less activity than the parent compound. nih.gov |

| Glycosidic Moiety | 3'-Amino Group | N-acylation (e.g., trifluoroacetylation) | Modulates lipophilicity, cellular uptake, and can enhance antitumor activity. nih.gov |

| Glycosidic Moiety | 4'-Hydroxyl Group | Substitution | Important for biological activity; modifications can alter potency. nih.govnih.gov |

Computational Approaches in SAR Analysis (e.g., molecular docking, molecular dynamics modeling)

In recent years, computational methods have become indispensable tools in drug discovery and development, providing valuable insights into the structure-activity relationships of complex molecules like this compound. Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict and analyze the interactions between a ligand and its biological target at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound derivatives, docking studies can be employed to model their interaction with DNA and topoisomerase II. nih.gov By analyzing the binding modes and energies, researchers can rationalize the observed biological activities and predict the potential of novel, untested derivatives. For example, docking studies have been used to investigate the binding of various anthracyclines to P-glycoprotein, offering insights into the mechanisms of multidrug resistance. researchgate.net

Molecular Dynamics (MD) Modeling: MD simulations provide a dynamic view of the molecular interactions over time, offering a deeper understanding of the stability of the drug-target complex and the conformational changes that may occur upon binding. For this compound derivatives, MD simulations can be used to study the dynamics of their intercalation into DNA and their influence on the DNA structure. nih.gov These simulations can reveal crucial information about the role of specific functional groups in the binding process and help to refine the design of new analogs with improved binding affinity and specificity.

The integration of these computational approaches allows for a more rational and efficient exploration of the chemical space for this compound derivatives, guiding the synthesis of compounds with a higher probability of desired biological activity.

Principles for Rational Design of Derivatives with Enhanced Biological Profiles

The knowledge gleaned from SAR studies and computational analyses provides a set of guiding principles for the rational design of this compound derivatives with enhanced biological profiles, aiming for increased antitumor efficacy, reduced toxicity, and the ability to overcome drug resistance.

Key principles for the rational design of these derivatives include:

Modulating Lipophilicity: The trifluoroacetyl group already enhances lipophilicity. Further fine-tuning of this property through modifications on the aglycone or other parts of the sugar moiety can optimize cellular uptake and tissue distribution, potentially leading to improved therapeutic outcomes.

Minimizing Cardiotoxicity: A major goal in anthracycline research is to dissociate the antitumor effects from cardiotoxicity. This can be approached by designing derivatives that have a reduced capacity to generate reactive oxygen species or that exhibit a lower affinity for cardiac-specific targets. Modifications to the aglycone, such as at the C-4 position, are a promising strategy in this regard. nih.gov

Overcoming Multidrug Resistance: Designing derivatives that are not recognized by or can evade efflux pumps like P-glycoprotein is a critical strategy. This can be achieved by altering the size, shape, and charge distribution of the molecule, particularly through modifications of the daunosamine sugar.

Enhancing Target Specificity: The rational design of derivatives can aim to increase their binding affinity and specificity for DNA and topoisomerase II in cancer cells over healthy cells. This can involve introducing functional groups that form additional favorable interactions with the target, as predicted by computational modeling.

Development of Prodrugs: this compound itself can be considered a protected form of daunorubicin. The design of prodrugs that are selectively activated in the tumor microenvironment is an attractive strategy to improve the therapeutic index. This could involve incorporating linkages that are cleaved by tumor-specific enzymes or under the acidic conditions of the tumor microenvironment.

By applying these principles, researchers can systematically design and synthesize novel this compound derivatives with the potential for superior clinical performance.

Biomolecular Interactions and Preclinical Pharmacodynamics of N Trifluoroacetyl Daunorubicin

Interaction with Serum Proteins (e.g., Human and Bovine Serum Albumins)

The binding of N-(Trifluoroacetyl)daunorubicin to major transport proteins in the blood, such as human serum albumin (HSA) and bovine serum albumin (BSA), has been investigated to understand its distribution and bioavailability. Spectroscopic analyses, including Fourier-transform infrared (FTIR), circular dichroism (CD), and fluorescence spectroscopy, have been employed to characterize these interactions under physiological conditions.

Studies show that this compound binds to both HSA and BSA, primarily through a combination of hydrophilic and hydrophobic interactions. The binding affinity, represented by the binding constant (K), indicates a strong interaction, although it is slightly weaker than that of the parent compound, doxorubicin (B1662922). For instance, the binding constant for the N-(Trifluoroacetyl)doxorubicin-HSA complex is reported as 8.3 (± 0.6) x 10³ M⁻¹, while for the complex with BSA, it is 4.8 (± 0.5) x 10³ M⁻¹. nih.gov The binding involves multiple amino acid residues within the protein structure, which are stabilized by a network of hydrogen bonds. nih.govhoustonmethodist.org

The interaction of this compound with serum albumins leads to conformational changes in the protein. A significant reduction in the α-helical content of both BSA and HSA is observed upon drug complexation, suggesting a partial destabilization of the protein structure. nih.gov Despite these changes, serum albumins are considered capable of transporting this compound in vitro. nih.govhoustonmethodist.org The order of binding affinity has been established as doxorubicin-HSA > N-(Trifluoroacetyl)doxorubicin-HSA > doxorubicin-BSA > N-(Trifluoroacetyl)doxorubicin-BSA. nih.gov

Table 1: Binding Constants of N-(Trifluoroacetyl)doxorubicin with Serum Albumins

| Drug-Protein Complex | Binding Constant (K) (M⁻¹) | Number of Bound Drug Molecules per Protein |

|---|---|---|

| FDOX-HSA | 8.3 (± 0.6) × 10³ | 0.9 |

| FDOX-BSA | 4.8 (± 0.5) × 10³ | 1.3 |

Data sourced from Tajmir-Riahi et al. (2012). FDOX refers to N-(Trifluoroacetyl)doxorubicin, a closely related derivative. nih.gov

Cellular Uptake, Intracellular Distribution, and Retention Mechanisms

The cellular pharmacology of this compound is not as extensively documented as that of its parent compound. However, studies on related N-acylated anthracyclines provide insights into how the trifluoroacetyl modification may influence its behavior. The parent compound, daunorubicin (B1662515), typically enters cells and concentrates in the nucleus, where it intercalates with DNA. nih.gov In some resistant cancer cells, daunorubicin may be sequestered in cytoplasmic vesicles, such as the Golgi apparatus, which reduces its access to the nucleus. nih.govhoustonmethodist.org

Research on the closely related compound, N-trifluoroacetyladriamycin-14-valerate, revealed a significantly different intracellular distribution compared to its parent drug, adriamycin (doxorubicin). This derivative showed rapid fluorescence in the cytoplasm of living cells but, notably, a lack of fluorescent binding to the nuclei and chromosomes. researchgate.net This suggests that the N-trifluoroacetyl modification may hinder nuclear localization, potentially altering the primary mechanism of action away from direct DNA intercalation.

Metabolic Transformations and Derivative Activation in Preclinical Systems

In some synthetic schemes, this compound serves as an intermediate for creating other analogues, highlighting its role in the chemical manipulation of the anthracycline structure. nih.gov Without dedicated metabolic studies, the extent to which this compound acts as a prodrug or exerts its own biological effects remains an area for further investigation.

Quantitative Analysis of Drug-Biomolecule Binding and Molecular Recognition

Quantitative analysis of the binding of this compound to biomolecules has been most thoroughly conducted in the context of its interaction with serum albumins. As detailed in section 8.1, the binding constants (K) have been determined using fluorescence quenching experiments. nih.gov These studies indicate that the binding is a spontaneous process.

Molecular docking simulations have been used to complement experimental data, providing a theoretical model of the binding sites and the specific amino acid residues involved. nih.govhoustonmethodist.org For the interaction with serum albumins, these docking studies have shown the involvement of several amino acid residues that stabilize the drug-protein complex through hydrogen bonding.

Beyond serum proteins, quantitative data on the binding of this compound to its ultimate cellular targets, such as DNA and topoisomerase II, are not as clearly elucidated as for the parent compound. The observation that a related N-trifluoroacetylated derivative does not localize in the nucleus suggests that its binding affinity for DNA may be significantly reduced compared to daunorubicin. researchgate.net This would represent a major shift in the molecular recognition and mechanism of action for this class of derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(Trifluoroacetyl)daunorubicin to ensure high purity?

- Methodological Answer : The synthesis involves trifluoroacetylation of daunorubicin under anhydrous conditions. Key steps include:

- Use of trifluoroacetic anhydride or 1-(trifluoroacetyl)imidazole as acylating agents.

- Protection of reactive hydroxyl groups to prevent side reactions.

- Deprotection using mild bases (e.g., K2CO3 in aqueous acetonitrile) to avoid degradation of the anthracycline core .

- Purification via reversed-phase HPLC to separate this compound from unreacted starting materials and byproducts like 4-demethoxydaunorubicin .

Q. How is NMR spectroscopy applied to confirm the structural integrity of this compound?

- Methodological Answer :

- <sup>19</sup>F NMR identifies the trifluoroacetyl group (δ ~ -75 ppm), with peak splitting indicating conformational rigidity .

- <sup>1</sup>H NMR resolves the anthracycline core: aromatic protons (δ 7.5–8.2 ppm) and sugar moiety protons (δ 3.0–5.5 ppm).

- ROESY or NOESY experiments validate spatial proximity between the trifluoroacetyl group and adjacent protons, ensuring correct regioselective modification .

Q. What analytical techniques are critical for detecting impurities in this compound?

- Methodological Answer :

- LC-MS/MS identifies common impurities like 4-demethoxydaunorubicin (Δm/z = -30) and hydrolyzed trifluoroacetyl derivatives (Δm/z = -114) .

- HPLC-UV (λ = 254 nm) quantifies impurities using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between this compound and daunorubicin?

- Methodological Answer :

- Perform comparative dose-response assays in multiple cell lines (e.g., leukemia, solid tumors) under standardized conditions (pH, serum concentration).

- Assess cellular uptake via fluorescence microscopy (daunorubicin’s intrinsic fluorescence) to determine if the trifluoroacetyl group alters membrane permeability.

- Evaluate metabolic stability using liver microsomes to quantify deacetylation rates, which may explain variability in IC50 values .

Q. What computational strategies predict the stability of this compound under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with lipid bilayers to assess membrane permeability.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for the trifluoroacetyl group to predict hydrolysis rates.

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental hydrolysis data for analogues .

Q. How can researchers optimize the regioselectivity of trifluoroacetylation in daunorubicin derivatives?

- Methodological Answer :

- Protecting Group Strategy : Temporarily block the C-3′ amine with tert-butoxycarbonyl (Boc) to direct trifluoroacetylation to the C-14 hydroxyl group.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of target hydroxyl groups.

- Catalysis : Use DMAP to accelerate acylation at sterically hindered sites .

Q. What experimental approaches validate the role of hydrogen bonding in this compound’s conformational stability?

- Methodological Answer :

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N-H···O=C) that stabilize the Z-conformation of the daunosamine moiety .

- Variable-Temperature NMR : Monitor chemical shift changes to identify temperature-sensitive hydrogen bonds.

- IR Spectroscopy : Detect carbonyl stretching frequencies (1700–1750 cm<sup>-1</sup>) to assess hydrogen bond strength .

Key Methodological Considerations

- Contradiction Analysis : When biological activity data conflicts, cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) and control for batch-to-batch variability in compound purity .

- Advanced Purification : Use size-exclusion chromatography (SEC) to remove aggregated or degraded forms, which may skew pharmacological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。